(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide
Description
The compound (E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide is a structurally complex molecule featuring a thiazole core substituted with a 4-fluorophenylmethyl group at position 5 and an (E)-configured acrylamide moiety linked to a 5-methylfuran-2-yl group. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the methylfuran contributes to π-π stacking interactions .
Properties
IUPAC Name |
(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12-2-7-15(23-12)8-9-17(22)21-18-20-11-16(24-18)10-13-3-5-14(19)6-4-13/h2-9,11H,10H2,1H3,(H,20,21,22)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIMSJOKVRGNBH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide is a thiazole derivative that has attracted attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, synthesizing findings from diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under basic conditions.
- Introduction of the Fluorophenylmethyl Group : A nucleophilic substitution reaction introduces this group using suitable fluorophenylmethyl halides.
- Coupling with Furan Moiety : The final step involves coupling the thiazole derivative with a furan derivative to yield the desired amide.
Anticancer Properties
Recent studies indicate that compounds containing thiazole and furan moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Induction of apoptosis |
| Compound B | MCF7 | 20 | Inhibition of cell cycle progression |
| This compound | A549 | 18 | Modulation of signaling pathways |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have reported that thiazole derivatives exhibit activity against various bacterial strains and fungi.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can interfere with various signaling pathways, such as those involving MAPK and NF-kB, leading to altered cellular responses.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A notable study investigated the effects of a related thiazole compound on tumor necrosis factor alpha (TNFα) release in a rodent model. Results indicated a significant reduction in TNFα levels post-administration, suggesting anti-inflammatory properties alongside anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the thiazole ring and acrylamide moiety, influencing physicochemical and biological properties:
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide (): Thiazole substituent: 3-(Trifluoromethyl)benzyl instead of 4-fluorophenylmethyl. Acrylamide group: Phenyl vs. 5-methylfuran.
(E)-2-Cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide (): Thiazole substituent: Thiophen-2-yl at position 3. Acrylamide group: Cyano and difluoromethylsulfanylphenyl-furan. The thiophene may enhance π-stacking but reduce polarity.
(E)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (): Thiazole substituent: 2,5-Dichlorophenylmethyl. Acrylamide group: Cyano and methoxy-hydroxyphenyl.
Physicochemical Comparisons
| Compound | Calculated LogP* | Key Features |
|---|---|---|
| Target Compound | ~3.2 | 4-Fluorophenyl (moderate lipophilicity), methylfuran (polarity) |
| (2E)-3-Phenyl-N-{5-[3-(CF₃)benzyl]...} | ~4.1 | Trifluoromethyl (highly lipophilic), phenyl (non-polar) |
| (E)-2-Cyano-N-[5-(2,5-Cl₂-benzyl)...} | ~3.8 | Dichlorophenyl (lipophilic), hydroxy-methoxyphenyl (H-bond donor/acceptor) |
*LogP estimated via fragment-based methods (e.g., Crippen’s method).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
